molecular formula C7H4BrClN2 B6233945 1-bromo-7-chloroimidazo[1,5-a]pyridine CAS No. 1781789-02-3

1-bromo-7-chloroimidazo[1,5-a]pyridine

Katalognummer: B6233945
CAS-Nummer: 1781789-02-3
Molekulargewicht: 231.48 g/mol
InChI-Schlüssel: GAIJHHDZCNMCOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-7-chloroimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of both bromine and chlorine atoms attached to the imidazo[1,5-a]pyridine core. It is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Vorbereitungsmethoden

The synthesis of 1-bromo-7-chloroimidazo[1,5-a]pyridine involves several synthetic routes. One common method is the cyclocondensation of 2-aminopyridine with α-bromoketones under specific reaction conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization and the formation of the imidazo[1,5-a]pyridine ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-Bromo-7-chloroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with amines can lead to the formation of amino derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Bromo-7-chloroimidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-bromo-7-chloroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or proteins involved in disease pathways. For example, its derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis by targeting essential enzymes in the bacterial cell . The exact molecular targets and pathways can vary depending on the specific derivative and application.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-7-chloroimidazo[1,5-a]pyridine can be compared with other imidazo[1,5-a]pyridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-7-chloroimidazo[1,5-a]pyridine involves the reaction of 2-chloropyridine with 1,2-dibromoethane followed by cyclization with sodium hydride and 1,2-dichloroethane. The resulting intermediate is then reacted with sodium azide and copper(I) iodide to form the desired product.", "Starting Materials": ["2-chloropyridine", "1,2-dibromoethane", "sodium hydride", "1,2-dichloroethane", "sodium azide", "copper(I) iodide"], "Reaction": ["Step 1: React 2-chloropyridine with 1,2-dibromoethane in the presence of potassium carbonate and DMF to form 2-(1,2-dibromoethyl)chloropyridine.", "Step 2: Cyclize 2-(1,2-dibromoethyl)chloropyridine with sodium hydride and 1,2-dichloroethane to form 1-bromo-7-chloroimidazo[1,5-a]pyridine intermediate.", "Step 3: React the intermediate with sodium azide and copper(I) iodide in DMF to form the desired product, 1-bromo-7-chloroimidazo[1,5-a]pyridine."] }

CAS-Nummer

1781789-02-3

Molekularformel

C7H4BrClN2

Molekulargewicht

231.48 g/mol

IUPAC-Name

1-bromo-7-chloroimidazo[1,5-a]pyridine

InChI

InChI=1S/C7H4BrClN2/c8-7-6-3-5(9)1-2-11(6)4-10-7/h1-4H

InChI-Schlüssel

GAIJHHDZCNMCOD-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C=NC(=C2C=C1Cl)Br

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.